3-(4-methoxyphenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)propanamide
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Overview
Description
3-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)propanamide is a complex organic compound that features a sulfonyl group, a methoxyphenyl group, and a benzo[1,2-d:3,4-d’]bis(thiazole) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)propanamide typically involves multiple steps:
Formation of the benzo[1,2-d3,4-d’]bis(thiazole) core: This can be achieved through the cyclization of appropriate precursors under high-temperature conditions.
Introduction of the sulfonyl group: This step involves the sulfonation of the methoxyphenyl group using reagents such as sulfur trioxide or chlorosulfonic acid.
Coupling reactions: The final step involves coupling the sulfonylated methoxyphenyl group with the benzo[1,2-d:3,4-d’]bis(thiazole) core using amide bond formation techniques, typically employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new drugs.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonyl group could form hydrogen bonds with biological targets, while the aromatic rings could participate in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
3-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d3,4-d’]bis(thiazole)-2-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
3-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d3,4-d’]bis(thiazole)-2-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
The uniqueness of 3-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S3/c1-11-20-17-15(27-11)8-7-14-18(17)28-19(21-14)22-16(23)9-10-29(24,25)13-5-3-12(26-2)4-6-13/h3-8H,9-10H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUGFFFCAFGWAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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